sodium;2-amino-2-phenylacetate

Description

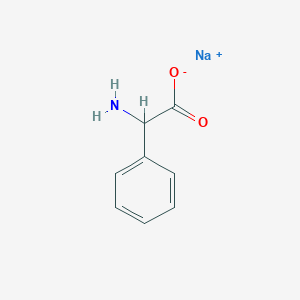

Sodium 2-amino-2-phenylacetate is the sodium salt of 2-amino-2-phenylacetic acid, a chiral α-amino acid derivative. Structurally, it consists of a phenyl group attached to a central carbon bearing both an amino and a carboxylate group. This compound is synthesized via enantioselective methods, such as Rh₂(esp)₂ and chiral guanidine cooperative catalysis, achieving high enantiomeric ratios (e.g., 90:10 er) . It serves as a critical intermediate in pharmaceutical synthesis, notably for the production of elobixibat hydrate, a drug approved for chronic idiopathic constipation . Its non-cytotoxic profile and role in generating optically active N-unprotected amino acids further underscore its utility in medicinal chemistry .

Properties

IUPAC Name |

sodium;2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLVFYWUQZTUCK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker Synthesis

The classical Strecker synthesis involves condensation of benzaldehyde with chloroform and ammonium bicarbonate under alkaline conditions. Key steps:

-

Reaction : Benzaldehyde reacts with chloroform and sodium hydroxide in aqueous ammonia to form phenylglycine nitrile.

-

Hydrolysis : The nitrile intermediate undergoes alkaline hydrolysis with NaOH or KOH at 50–80°C to yield sodium 2-amino-2-phenylacetate.

-

Purification : Neutralization with HCl (pH 4–6) precipitates the product, followed by washing with ethanol and ether.

Conditions :

Hydrolysis of Ester Precursors

Ethyl 2-amino-2-phenylacetate serves as a common intermediate. Synthesis involves:

-

Esterification : Phenylacetic acid reacts with ethanol in the presence of H₂SO₄ to form ethyl phenylacetate.

-

Amination : The ester undergoes amination with NH₃ or ammonium bicarbonate under reflux.

-

Alkaline Hydrolysis : The amino ester is hydrolyzed with NaOH (1–2 M) at 70–100°C.

Example :

One-Pot Catalytic Synthesis

A modern approach uses Lewis acidic ionic liquids (e.g., [BMIM]Cl-FeCl₃) to streamline acylation, Friedel-Crafts alkylation, and hydrolysis:

-

Acylation : 2,6-Dichlorodiphenylamine reacts with chloroacetyl chloride at 110–120°C.

-

Cyclization : Intramolecular Friedel-Crafts alkylation forms an indolone intermediate.

-

Hydrolysis : NaOH in n-butanol at 100–110°C cleaves the intermediate to the sodium salt.

Advantages :

Enzymatic and Chemoenzymatic Methods

Nitrilase-Catalyzed Synthesis

Enantioselective synthesis employs nitrilases to convert phenylglycinonitrile to (R)- or (S)-phenylglycine, followed by neutralization with NaOH:

-

Strecker Reaction : Benzaldehyde, KCN, and NH₄Cl form phenylglycinonitrile.

-

Enzymatic Hydrolysis : Nitrilase from Alcaligenes faecalis hydrolyzes the nitrile to phenylglycine at 23°C.

-

Salt Formation : The free acid is treated with NaOH to yield the sodium salt.

Performance :

Hydantoinase-Based Routes

Industrial production leverages D-hydantoinases to resolve racemic hydantoins into enantiopure phenylglycine:

-

Hydantoin Formation : Benzaldehyde reacts with urea and ammonium carbonate.

-

Enzymatic Cleavage : D-hydantoinase hydrolyzes the hydantoin to (R)-phenylglycine.

-

Alkaline Workup : NaOH converts the amino acid to its sodium salt.

Scalability :

Industrial-Scale Production

Alkaline Hydrolysis of Phenylglycine Nitrile

A high-throughput method avoids isolating toxic intermediates:

-

Nitrile Synthesis : Aniline, formaldehyde, and HCN react at 0–80°C.

-

In Situ Hydrolysis : The nitrile is directly hydrolyzed with NaOH/KOH (1:1.05 molar ratio) in a water-alcohol solvent.

-

Crystallization : The sodium salt precipitates upon cooling and is dried under vacuum.

Conditions :

Continuous Flow Reactors

Optimized for efficiency and safety:

-

Reaction : Phenylacetic acid and NH₃ are fed into a flow reactor at 120°C.

-

Neutralization : NaOH is introduced downstream to form the sodium salt.

-

Purification : Continuous centrifugation and drying yield >95% purity.

Advantages :

Comparative Analysis of Methods

Critical Process Parameters

Temperature and pH Control

Solvent Selection

-

Polar Solvents : Methanol or ethanol enhance solubility of intermediates.

-

Azeotropic Removal : Toluene or xylene facilitates water removal during esterification.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Sodium;2-amino-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

Treatment of Hyperammonemia

Sodium phenylacetate is commonly used as an adjunctive therapy for acute hyperammonemia, particularly in patients with urea cycle disorders. It works by facilitating the excretion of ammonia through the kidneys. Clinical studies have demonstrated its efficacy in reducing ammonia levels and improving neurological outcomes in patients experiencing metabolic crises related to urea cycle deficiencies. For instance, a study involving 316 patients showed significant improvements in ammonia levels and clinical symptoms when treated with sodium phenylacetate and sodium benzoate injections .

Use in Metabolic Disorders

In cases of Maple Syrup Urine Disease (MSUD), sodium phenylacetate has been utilized to manage acute metabolic decompensation. A documented case highlighted its effectiveness in a pediatric patient undergoing hemodialysis, where administration of sodium phenylacetate led to a significant reduction in toxic branched-chain amino acids and improvement in neurological status .

Pharmacological Properties

Sodium 2-amino-2-phenylacetate exhibits anti-inflammatory properties by acting as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in various inflammatory processes. This characteristic suggests potential applications in treating inflammatory diseases beyond hyperammonemia .

Role as a Reagent

In biochemical research, sodium phenylacetate is employed as a reagent for synthesizing benzoquinone-amino acid conjugates that exhibit antibacterial activity. This underscores its utility beyond therapeutic applications into the realm of chemical synthesis and drug development .

Safety and Efficacy

The safety profile of sodium phenylacetate has been evaluated through various clinical trials, indicating that while adverse reactions can occur—such as gastrointestinal disturbances and metabolic disorders—the overall benefits in managing hyperammonemia outweigh these risks . The compound is generally well-tolerated, making it a preferred choice for acute management.

Case Studies and Clinical Trials

Mechanism of Action

The mechanism of action of sodium;2-amino-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. It can also interact with cellular receptors and modulate signaling pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Q & A

Q. What are the standard synthetic routes for sodium 2-amino-2-phenylacetate, and how can intermediates be characterized?

Sodium 2-amino-2-phenylacetate can be synthesized via esterification of 2-amino-2-phenylacetic acid followed by saponification. A common intermediate is methyl 2-amino-2-phenylacetate hydrochloride, prepared by reacting 2-amino-2-phenylacetic acid with methanol and HCl . Key characterization methods include:

- NMR spectroscopy : To confirm stereochemistry (e.g., distinguishing (R)- and (S)-enantiomers via splitting patterns in H NMR) .

- LCMS : For molecular weight verification (e.g., m/z 201.65 for methyl 2-amino-2-phenylacetate hydrochloride) .

- IR spectroscopy : To identify functional groups like the ester carbonyl (~1740 cm) and amine (~3300 cm) .

Q. How can researchers ensure purity and stability during storage of sodium 2-amino-2-phenylacetate?

Q. What safety protocols are critical when handling sodium 2-amino-2-phenylacetate in the lab?

While specific data for this compound is limited, general precautions for sodium salts and aromatic amines include:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as aromatic amines may exhibit toxicity .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of sodium 2-amino-2-phenylacetate?

Chiral resolution can be achieved via:

Q. How can mechanistic studies resolve contradictions in reaction yields for sodium 2-amino-2-phenylacetate derivatives?

Contradictory yields in amide coupling or ester hydrolysis may arise from:

- Steric hindrance : Bulky substituents on the phenyl ring reduce reaction efficiency. Monitor via kinetic studies (e.g., time-resolved IR) .

- pH sensitivity : Optimize reaction pH (e.g., 8–10 for saponification) using buffered conditions to avoid side reactions .

Q. What advanced analytical methods are suitable for studying sodium 2-amino-2-phenylacetate’s interactions in biological systems?

- X-ray crystallography : To determine binding modes with enzymes (e.g., amino acid decarboxylases) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity with protein targets .

- Stability in physiological buffers : Use C NMR to track degradation under simulated biological conditions .

Q. How can computational modeling guide the design of sodium 2-amino-2-phenylacetate-based drug candidates?

- Docking simulations : Predict interactions with therapeutic targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .

- QSAR studies : Correlate structural modifications (e.g., substituents on the phenyl ring) with bioactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.